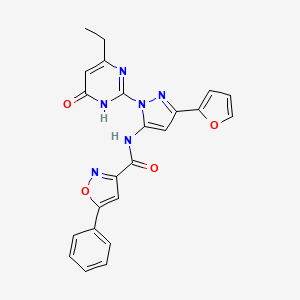

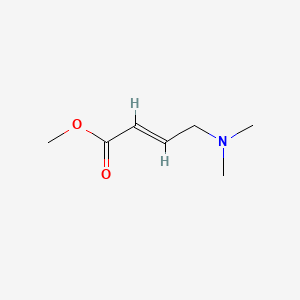

![molecular formula C20H14N4O3S2 B2709863 N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 607701-37-1](/img/structure/B2709863.png)

N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial Properties

Naphthalen-1-ylmethyl substituted compounds, including derivatives similar to N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, have shown significant antibacterial properties. For instance, a study synthesized novel N-(naphthalen-1-yl)propanamide derivatives and evaluated their antimicrobial activity against various bacterial and fungal species, demonstrating notable effectiveness (Evren, Yurttaş, & Yılmaz-Cankilic, 2020). Similarly, naphthalen-1-ylmethyl substituted silver N-heterocyclic carbene complexes were synthesized and exhibited high antimicrobial activities against several bacteria and fungi (Gök, Akkoç, Çelikal, Ozdemir, & Günal, 2015).

Anticancer Activity

Compounds with naphthalene derivatives have been studied for their potential anticancer properties. A notable example is the synthesis and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for anticancer activity. These compounds were tested against various cancer cell lines, showing promising results (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antifungal and Antimycotic Potential

Thiadiazole derivatives, including those structurally related to N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, have shown effectiveness in antifungal applications. A study on the effect of antibiotic amphotericin B combinations with selected 1,3,4-thiadiazole derivatives on human renal proximal tubule epithelial cells (RPTECs) indicated potential use in the therapy of fungal infections due to their low nephrotoxicity and protective activity against oxidative stress (Dróżdż et al., 2022).

Applications in Detection and Sensing

Naphthalene derivatives have been utilized in the development of sensors for detecting substances like picric acid. For example, a study on the self-assembled structures of N-alkylated bisbenzimidazolyl naphthalene in aqueous media showcased their high sensitivity and selectivity for picric acid detection (Wu et al., 2017).

Inhibition of N-Nitrosation Reactions

Research has also explored the potential of naphthalene derivatives in inhibiting N-nitrosation reactions, which are relevant in mutagenic and carcinogenic processes. A study highlighted the suppression of the N-nitrosating reaction by chlorogenic acid in the presence of a model aromatic amine, 2,3-diamino-naphthalene (Kono, Shibata, Kodama, & Sawa, 1995).

Propriétés

IUPAC Name |

N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3S2/c25-18(16-10-3-4-11-17(16)24(26)27)21-19-22-23-20(29-19)28-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUWEFKKKRZSEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

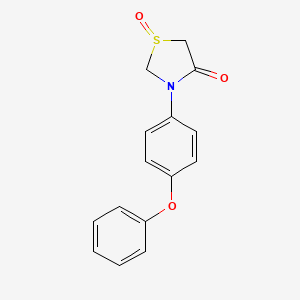

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2709780.png)

![3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2709781.png)

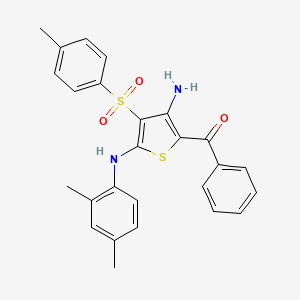

![N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)

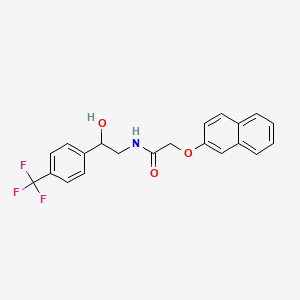

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2709790.png)

![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)

phenyl]methylidene})amine](/img/structure/B2709801.png)

![3-[(Phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B2709802.png)

![3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2709803.png)